molecular formula C9H5F4NO3 B12866882 2,4-Bis(difluoromethoxy)benzo[d]oxazole

2,4-Bis(difluoromethoxy)benzo[d]oxazole

Cat. No.: B12866882
M. Wt: 251.13 g/mol
InChI Key: TZARBWIWCSZBNV-UHFFFAOYSA-N
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Description

2,4-Bis(difluoromethoxy)benzo[d]oxazole is a heterocyclic aromatic compound that features a benzene ring fused with an oxazole ring. The presence of difluoromethoxy groups at the 2 and 4 positions of the benzene ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(difluoromethoxy)benzo[d]oxazole typically involves the reaction of 2,4-difluoromethoxybenzene with an appropriate oxazole precursor. One common method includes the use of 2-aminophenol and difluoromethylating agents under specific conditions to introduce the difluoromethoxy groups. The reaction is often carried out in the presence of a base and a solvent such as toluene, followed by cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2,4-Bis(difluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis(difluoromethoxy)benzo[d]oxazole in biological systems involves its interaction with specific molecular targets. The difluoromethoxy groups enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(difluoromethoxy)benzo[d]oxazole is unique due to the presence of both difluoromethoxy groups and the oxazole ring, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring high stability and specific electronic characteristics .

Properties

Molecular Formula

C9H5F4NO3

Molecular Weight

251.13 g/mol

IUPAC Name

2,4-bis(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H5F4NO3/c10-7(11)15-4-2-1-3-5-6(4)14-9(16-5)17-8(12)13/h1-3,7-8H

InChI Key

TZARBWIWCSZBNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)N=C(O2)OC(F)F

Origin of Product

United States

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